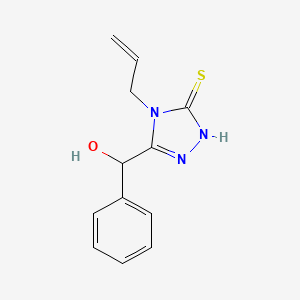

(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol

Description

(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol is a triazole-based compound characterized by a 1,2,4-triazole core substituted with an allyl group at the N4 position, a mercapto (-SH) group at C5, and a phenylmethanol moiety at C2. Its molecular formula is C₁₂H₁₃N₃OS, with a molecular weight of 247.32 g/mol .

Properties

IUPAC Name |

3-[hydroxy(phenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-2-8-15-11(13-14-12(15)17)10(16)9-6-4-3-5-7-9/h2-7,10,16H,1,8H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCIBNVRPCQANT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol typically involves the reaction of allyl isothiocyanate with phenylhydrazine to form an intermediate, which is then cyclized to produce the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazole derivatives, and various substituted triazoles, depending on the specific reaction and conditions employed.

Scientific Research Applications

Chemistry

In chemistry, (4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the triazole ring is known to enhance the biological activity of compounds, making it a promising candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential use in the treatment of various diseases. Its ability to interact with biological targets, such as enzymes and receptors, makes it a potential lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The allyl and mercapto groups may also contribute to the compound’s activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s structure is compared to five analogs (Table 1), highlighting substituent variations and their impact on molecular weight and polarity:

Biological Activity

(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol, a compound with the CAS number 21358-27-0, belongs to the triazole class of compounds. Its unique structure includes an allyl group, a mercapto group, and a phenylmethanol moiety, contributing to its potential biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial and antifungal properties, mechanism of action, and comparisons with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C12H13N3OS |

| Molecular Weight | 253.31 g/mol |

| CAS Number | 21358-27-0 |

| Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The presence of the triazole ring is pivotal in enhancing these biological activities. Studies have shown that compounds containing triazole structures often demonstrate effective inhibition against various bacterial strains and fungi.

-

Antibacterial Activity :

- The compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. In vitro studies reported Minimum Inhibitory Concentrations (MICs) indicating notable efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.

- For instance, one study found that derivatives of mercapto-triazoles showed MIC values as low as 16 µg/mL against E. coli .

-

Antifungal Activity :

- The antifungal properties were highlighted in tests against Candida albicans, where the compound demonstrated effective inhibition comparable to established antifungal agents .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites of enzymes involved in fungal cell wall synthesis and bacterial metabolism.

- Binding Affinity : The allyl and mercapto groups enhance binding affinity to biological targets, potentially leading to the disruption of cellular processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| (4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)ethanol | Moderate | Hydroxyl group enhances solubility |

| (4-Allyl-5-thioacetamido-1,2,4-triazole) | High | Thioacetamido group increases potency |

| (5-Mercapto-[1,2,4]triazole) | Low | Lacks allyl group |

Case Studies

Several case studies have investigated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comprehensive study assessed the antibacterial effects of various triazole derivatives including (4-alleyl...)(phenyl)methanol. Results indicated that modifications in functional groups significantly influenced antimicrobial potency .

- In Silico Molecular Docking Studies : Molecular docking studies demonstrated high binding affinities for (4-alleyl...)(phenyl)methanol with specific bacterial enzymes. The docking scores ranged from -9.8 to -9.6 kcal/mol, suggesting robust interactions that may explain its biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.